molecular formula C4H8Cl2N2S B3099989 (1,3-Thiazol-4-ylmethyl)amine dihydrochloride CAS No. 1357352-51-2

(1,3-Thiazol-4-ylmethyl)amine dihydrochloride

Cat. No.: B3099989
CAS No.: 1357352-51-2
M. Wt: 187.09
InChI Key: NYVCJGCAUXCGNH-UHFFFAOYSA-N
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Description

“(1,3-Thiazol-4-ylmethyl)amine dihydrochloride” is a chemical compound with the molecular formula C4H8Cl2N2S . Its molecular weight is 187.09 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring (a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms) with a methylamine group attached to the 4-position .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Protocols : (1,3-Thiazol-4-ylmethyl)amine dihydrochloride derivatives are synthesized using various protocols, such as the chemoselective preparation of 4-bromodifluoromethyl thiazoles and the synthesis of 5-amino-1-aryl-4-(4-aryl-1,3-thiazol-2-yl)- 2,3-dihydro-1H-pyrrol-3-ones, which have significance in drug discovery programs (Colella et al., 2018); (Volovenko et al., 2001).

  • Vibrational and Electronic Spectral Studies : These compounds have been studied extensively in terms of their vibrational and electronic spectra. For instance, an in-depth study of thiamethoxam, a derivative of 1,3-thiazol-4-ylmethyl)amine, reveals insights into its structure and properties through spectroscopic methods (Zhang et al., 2014).

  • Corrosion Inhibition : Thiazoles, including derivatives of (1,3-Thiazol-4-ylmethyl)amine, have been explored for their applications in corrosion inhibition, particularly in protecting metals like copper in acidic environments (Farahati et al., 2019).

Biological and Pharmaceutical Research

  • Antifungal and Antibacterial Properties : Various derivatives of (1,3-Thiazol-4-ylmethyl)amine have shown potential as antifungal and antibacterial agents, indicating their utility in addressing microbial infections (Narayana et al., 2007); (Amnerkar et al., 2015).

  • Anti-Inflammatory Activity : Some derivatives are evaluated for their anti-inflammatory properties, particularly as inhibitors of enzymes like 5-lipoxygenase, which are involved in inflammation-related diseases such as asthma and rheumatoid arthritis (Suh et al., 2012).

  • Antiviral Potential : Research into certain derivatives shows promise in inhibiting the human immunodeficiency virus type-1 (HIV-1) reverse transcriptase, suggesting a role in antiviral therapies (Rawal et al., 2008).

Environmental Applications

  • Sorption in Soils : Studies have been conducted on the sorption behavior of thiamethoxam (a derivative) in soils, which is crucial for understanding its environmental impact and behavior in agricultural settings (Banerjee et al., 2008).

Safety and Hazards

“(1,3-Thiazol-4-ylmethyl)amine dihydrochloride” is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P301 + P312, P302 + P352, P304 + P340, P305 + P351 + P338 .

Properties

IUPAC Name

1,3-thiazol-4-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.2ClH/c5-1-4-2-7-3-6-4;;/h2-3H,1,5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVCJGCAUXCGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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